molecular formula C13H10ClN3 B11869332 7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine CAS No. 88406-56-8

7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B11869332
CAS No.: 88406-56-8
M. Wt: 243.69 g/mol
InChI Key: PUBUUEDDOQENFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring. It is known for its diverse applications in medicinal chemistry, particularly due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with an appropriate amine, followed by cyclization and reduction steps . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K₂CO₃) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1H-imidazo[4,5-b]pyridine
  • 2-Phenylimidazo[4,5-b]pyridine
  • 5-Methylimidazo[4,5-b]pyridine

Uniqueness

Compared to similar compounds, 7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chloro and methyl groups contribute to its selectivity and potency in various applications .

Properties

CAS No.

88406-56-8

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

7-chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H10ClN3/c1-8-7-10(14)11-13(15-8)17-12(16-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16,17)

InChI Key

PUBUUEDDOQENFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)N=C(N2)C3=CC=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.